SARS-CoV-2 3CLpro-IN-6 chemical structure and properties

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-6

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In-Depth Technical Guide: SARS-CoV-2 3CLpro-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the SARS-CoV-2 3CLpro inhibitor, **SARS-CoV-2 3CLpro-IN-6**. This molecule is a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle, making it a significant target for antiviral drug development.[1]

Chemical Structure and Properties

IUPAC Name: 5-amino-1-[4-(1H-imidazol-4-ylmethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide dihydrochloride

Canonical SMILES: C1=C(NC=N1)CC2=CN=C(C=C2)N3C=C(C(=N3)N)C(=O)N.Cl.Cl

Chemical Structure:

Table 1: Chemical and Physical Properties of SARS-CoV-2 3CLpro-IN-6



Property	Value
CAS Number	302821-53-0
Molecular Formula	C12H13Cl2N5O
Molecular Weight	314.17 g/mol
Inhibitory Activity (IC50)	4.9 μM against SARS-CoV-2 3CLpro
Mechanism of Action	Reversible Covalent Inhibitor

Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease

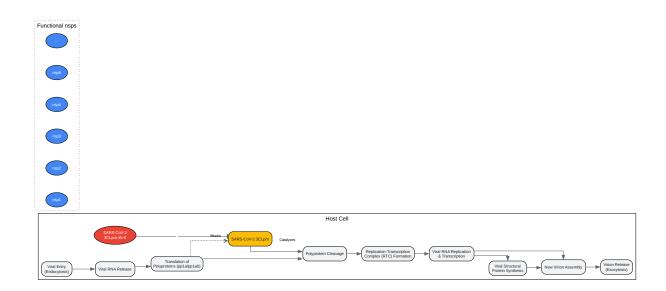
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle.[2][3][4] Upon viral entry into a host cell, the viral RNA is translated into large polyproteins, which must be cleaved into functional non-structural proteins (nsps) to form the replication-transcription complex. 3CLpro is responsible for the majority of these cleavage events.[2][3][5]

SARS-CoV-2 3CLpro-IN-6 acts as a reversible covalent inhibitor. This mechanism involves an initial non-covalent binding to the active site of the enzyme, followed by the formation of a reversible covalent bond between the inhibitor and the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This covalent modification incapacitates the enzyme, preventing it from processing the viral polyproteins and thereby halting viral replication.[1]

Signaling Pathway: Coronavirus Replication and 3CLpro Inhibition

The following diagram illustrates the central role of 3CLpro in the coronavirus replication cycle and the inhibitory action of compounds like SARS-CoV-2 3CLpro-IN-6.





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Caption: Coronavirus replication cycle and the inhibitory point of 3CLpro inhibitors.



Experimental Protocols Representative Synthesis of a 5-amino-1H-pyrazole-4carboxamide Derivative

While a specific synthesis protocol for **SARS-CoV-2 3CLpro-IN-6** is not publicly available, the following represents a general, plausible route for the synthesis of similar 5-amino-1H-pyrazole-4-carboxamide derivatives, based on published methodologies for related compounds.[6][7]

- Synthesis of the Pyrazole Core: A substituted hydrazine can be reacted with a suitable dicarbonyl compound or its equivalent, such as an ethoxymethylenemalononitrile, followed by cyclization to form the pyrazole ring system.
- Introduction of the Amine and Carboxamide Groups: The pyrazole intermediate can undergo reactions to introduce the amino group at the 5-position and the carboxamide at the 4-position. This may involve nitration followed by reduction for the amino group, and hydrolysis of a nitrile to a carboxamide.
- Coupling with the Pyridine Moiety: The final step would involve a coupling reaction, such as a
 nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, to link
 the pyrazole core to the substituted pyridine ring.
- Salt Formation: The final compound can be treated with hydrochloric acid to form the dihydrochloride salt, which often improves solubility and stability.

Fluorogenic Assay for Determining the IC₅₀ of SARS-CoV-2 3CLpro Inhibitors

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against SARS-CoV-2 3CLpro using a fluorescence resonance energy transfer (FRET) based assay.[8][9][10]

Materials:

- Recombinant SARS-CoV-2 3CLpro enzyme
- Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)



- Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM TCEP)
- SARS-CoV-2 3CLpro-IN-6 (or other test inhibitor) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

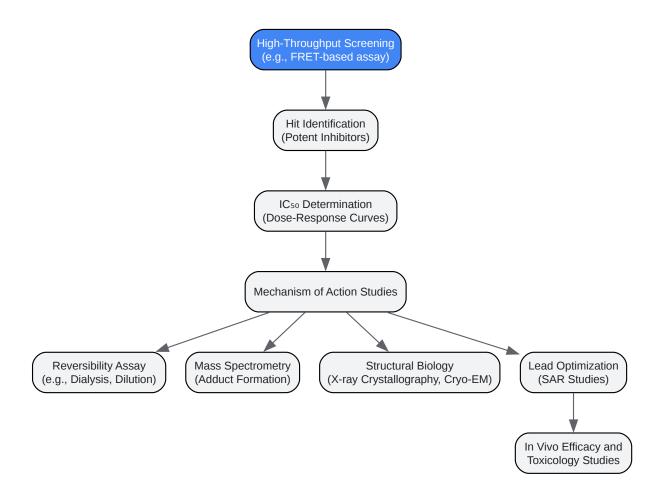
Procedure:

- Compound Preparation: Prepare a serial dilution of SARS-CoV-2 3CLpro-IN-6 in DMSO.
 Further dilute these stock solutions in the assay buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the recombinant 3CLpro enzyme and the fluorogenic substrate to their final working concentrations in the assay buffer.
- Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted inhibitor solution. Include control wells with DMSO only (for 100% enzyme activity) and wells with buffer only (for background fluorescence). b. Add the diluted 3CLpro enzyme solution to all wells except the background control wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader. The cleavage of the substrate by 3CLpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
- Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the reaction rates to the DMSO control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Experimental Workflow: Screening for Covalent Inhibitors



The following diagram outlines a typical workflow for the discovery and characterization of covalent inhibitors targeting a viral protease like SARS-CoV-2 3CLpro.



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Caption: Workflow for the discovery and characterization of covalent protease inhibitors.

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